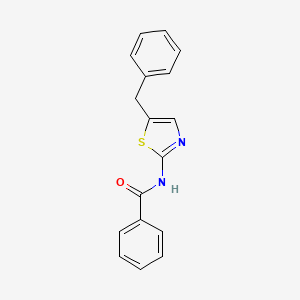
N-(5-benzyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)benzamide, also known by its systematic name, is a chemical compound with the following molecular formula:
C17H13N3O3S
. Its CAS number is 303791-89-1, and its molecular weight is approximately 339.375 g/mol . This compound belongs to the class of thiazole derivatives, which often exhibit interesting biological activities.Métodos De Preparación
Synthetic Routes:: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)benzamide involves several steps. While I don’t have specific synthetic details for this compound, it can be prepared through various synthetic routes. Researchers typically employ organic reactions to assemble the thiazole ring and attach the benzyl and benzamide moieties.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. its synthesis likely follows similar principles as laboratory-scale procedures.
Análisis De Reacciones Químicas
Reactivity:: N-(5-benzyl-1,3-thiazol-2-yl)benzamide can participate in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: May be reduced to corresponding amines.
Substitution: Exhibits nucleophilic substitution reactions at the thiazole nitrogen or benzyl carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its pharmacological properties, including anti-inflammatory and analgesic activities .
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industry: Although industrial applications are limited, its unique structure may inspire novel materials or catalysts.
Mecanismo De Acción
The precise mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)benzamide exerts its effects remains an active area of research. It likely interacts with specific proteins or receptors, modulating cellular processes.
Comparación Con Compuestos Similares
While I don’t have a comprehensive list of similar compounds, researchers often compare N-(5-benzyl-1,3-thiazol-2-yl)benzamide with related thiazole derivatives. Its distinct structure and reactivity set it apart from other compounds in this class.
Propiedades
Fórmula molecular |
C17H14N2OS |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-(5-benzyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,19,20) |
Clave InChI |
MOJSCRRSJSQFJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136566.png)
![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136571.png)
![N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136578.png)
![3-[(4-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136579.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136587.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136593.png)
![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12136603.png)
}-N-(4-bromopheny l)acetamide](/img/structure/B12136607.png)
![6-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12136611.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12136618.png)
![3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136624.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)

![N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12136655.png)
